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Compound of Interest

Compound Name: Risdiplam

Cat. No.: B610492

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the pharmacokinetic (PK)
profile of Risdiplam, an orally administered, small-molecule survival of motor neuron 2 (SMN2)
pre-mRNA splicing modifier. The following sections detail the absorption, distribution,
metabolism, and excretion (ADME) characteristics of Risdiplam in humans, monkeys
(cynomolgus), rats, and mice, supported by experimental data and detailed methodologies.

Executive Summary

Risdiplam exhibits favorable pharmacokinetic properties across the studied species,
characterized by good oral absorption and distribution to relevant tissues, including the central
nervous system (CNS). The metabolism and excretion pathways show some interspecies
differences, which are crucial considerations for the extrapolation of preclinical data to human
clinical settings. This guide aims to provide a clear, data-driven comparison to inform further
research and drug development efforts.

Data Presentation: Comparative Pharmacokinetic
Parameters

The following table summarizes the key pharmacokinetic parameters of Risdiplam in humans,
monkeys, rats, and mice. These values have been compiled from various preclinical and
clinical studies to facilitate a direct comparison.
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Monkey
Parameter Human Rat Mouse
(Cynomolgus)

Data not Data not
Tmax (h) 1.0-4.0[1] ~5.0-8.0 ] )
available available
Dose- Data not Data not Data not
Cmax (ng/mL) ) ) ) )
proportional available available available
AUC Dose- Data not Data not Data not
proportional[1] available available available
) Data not
Half-life (t2) (h) ~50[1] ~5-6 ~5-6 )
available
Bioavailability ]
%) High (oral) Good (oral) Good (oral) Good (oral)
0
Volume of
C Data not
Distribution ~6.3[1] ~2.0 ~3.1 )
available
(Vd/F) (L/kg)
Clearance (CL/F) ~2.1 (for a 14.9 Data not Data not Data not
(L/h) kg patient) available available available
Protein Binding ~89 (11% free Data not Data not Data not
(%) fraction)[1] available available available

Note: "Data not available" indicates that specific quantitative values were not found in the
publicly available literature reviewed for this guide. Qualitative descriptions from the literature
are provided in the detailed sections below.

Detailed Pharmacokinetic Profiles
Human

o Absorption: Following oral administration, Risdiplam is rapidly absorbed, with time to
maximum plasma concentration (Tmax) ranging from 1 to 4 hours.[1] It exhibits linear and
dose-proportional pharmacokinetics.[1]
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Distribution: Risdiplam has an apparent volume of distribution at a steady state of 6.3 L/kg.
[1] It is approximately 89% bound to plasma proteins, primarily serum albumin, with a free
fraction of 11%.[1]

Metabolism: The primary metabolism of Risdiplam is mediated by flavin monooxygenase 1
and 3 (FMO1 and FMO3), with a minor contribution from cytochrome P450 (CYP) enzymes
(CYP1A1, 2J2, 3A4, and 3A7).[1] The major circulating metabolite is M1, which is considered
pharmacologically inactive.[1]

Excretion: After a single oral dose, approximately 53% of the dose is excreted in the feces
(14% as unchanged drug) and 28% in the urine (8% as unchanged drug).[1] The mean
terminal elimination half-life is approximately 50 hours in patients with Spinal Muscular
Atrophy (SMA).[1]

Monkey (Cynomolgus)

Distribution: Preclinical studies in cynomolgus monkeys have shown that Risdiplam
distributes to various tissues. Total drug levels in plasma, brain, and muscle were found to be
similar.

Pharmacokinetics: A study reported a favorable pharmacokinetic profile in cynomolgus
monkeys, with a half-life of approximately 5-6 hours and a volume of distribution of about 2.0
L/kg.

Rat

Distribution: Similar to monkeys, studies in rats demonstrated comparable total drug
concentrations in plasma, brain, and muscle.

Pharmacokinetics: A favorable drug metabolism and pharmacokinetic (DMPK) profile was
observed in rats, with a reported half-life of 5-6 hours and a volume of distribution of 3.1
L/kg.

Mouse

Distribution: In mouse models of SMA, Risdiplam has been shown to distribute to both the
central nervous system and peripheral tissues, with similar total drug levels observed in
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plasma, brain, and muscle.

Experimental Protocols
In Vivo Pharmacokinetic Studies (General Methodology)

¢ Animal Studies:

[¢]

Species: Male and female mice, rats, and cynomolgus monkeys were used in various
preclinical studies.

Dosing: Risdiplam was typically administered orally via gavage. Doses varied depending
on the study objectives.

Sample Collection: Blood samples were collected at various time points post-dosing to
determine plasma concentrations. Tissue samples (brain, muscle, etc.) were also collected
to assess tissue distribution.

Bioanalysis: Risdiplam concentrations in plasma and tissue homogenates were quantified
using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS)
methods.

¢ Human Studies:

o

Study Design: Clinical pharmacokinetic studies were conducted in healthy volunteers and
in patients with SMA. These were typically single- and multiple-dose studies.

Dosing: Risdiplam was administered orally as a solution.
Sample Collection: Blood and urine samples were collected at predetermined time points.

Bioanalysis: Concentrations of Risdiplam and its major metabolite (M1) in plasma and
urine were measured using validated LC-MS/MS assays.[2]

Bioanalytical Method: Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS)
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e Sample Preparation: A common method for plasma and urine samples involves protein
precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal
standard.[1][3] Tissue samples are typically homogenized before extraction.[1][3]

o Chromatography:

o Column: Reversed-phase C18 columns are commonly used for chromatographic
separation.[2]

o Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with
formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

e Mass Spectrometry:
o lonization: Electrospray ionization (ESI) in the positive ion mode is generally used.[2]

o Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple
reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions
for Risdiplam and its internal standard.

Mandatory Visualization

Caption: Mechanism of Action of Risdiplam as an SMN2 Splicing Modifier.

Conclusion

This guide provides a comparative overview of the pharmacokinetic profile of Risdiplam across
humans and key preclinical species. The data presented highlights the drug's consistent
distribution to target tissues and its generally favorable pharmacokinetic properties. The
detailed experimental protocols offer insights into the methodologies used to generate this
data. This information serves as a valuable resource for researchers and scientists involved in
the development of novel therapeutics for spinal muscular atrophy and other genetic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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